8-Bromo-1-methoxyisoquinoline
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Overview
Description
8-Bromo-1-methoxyisoquinoline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. It is an isoquinoline derivative, characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 1st position on the isoquinoline ring. This compound is of interest due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methoxyisoquinoline can be achieved through several methods. One common approach involves the bromination of 1-methoxyisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform . Another method involves the use of Jackson’s modification of the Pomeranz-Fritsch ring synthesis, which includes the reaction of 2-bromobenzaldehyde with 2,2-dimethoxyethanamine to form a Schiff base, followed by borohydride reduction and subsequent cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various functional groups at the 8th position.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in chloroform.
Reduction: Sodium borohydride in methanol or ethanol.
Coupling: Palladium catalysts with appropriate ligands and bases.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Quinoline derivatives.
Coupling Products: Functionalized isoquinoline derivatives.
Scientific Research Applications
8-Bromo-1-methoxyisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-1-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-methoxyisoquinoline: Similar structure but with the methoxy group at the 3rd position.
8-Bromoisoquinoline: Lacks the methoxy group.
1-Methoxyisoquinoline: Lacks the bromine atom.
Uniqueness
8-Bromo-1-methoxyisoquinoline is unique due to the presence of both the bromine atom and methoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-bromo-1-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDXUQNRTQWSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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